1-Cyclopropyl-1H-pyrazol-4-amine

説明

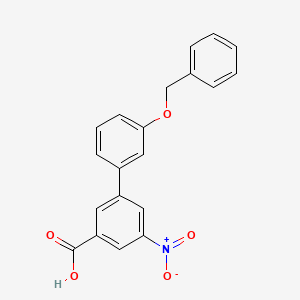

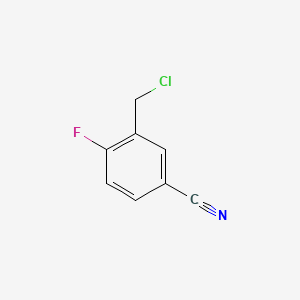

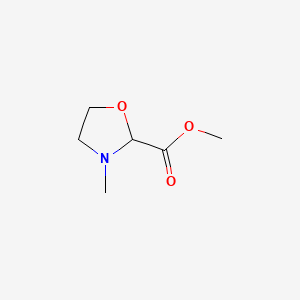

“1-Cyclopropyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C6H9N3 .

Synthesis Analysis

Pyrazole derivatives, such as “1-Cyclopropyl-1H-pyrazol-4-amine”, are synthesized using various methods. One common method involves strategically functionalizing rings (i.e., amines, carbaldehydes, halides, etc.) and using them to form various fused systems .Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-1H-pyrazol-4-amine” consists of a pyrazole ring attached to a cyclopropyl group. The InChI code for this compound is1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H . Physical And Chemical Properties Analysis

“1-Cyclopropyl-1H-pyrazol-4-amine” is a solid at room temperature . Its molecular weight is 196.08 .科学的研究の応用

Medicinal Chemistry

The compound “1-Cyclopropyl-1H-pyrazol-4-amine” belongs to the class of aminopyrazoles . Aminopyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . They are also important targets for bacterial and virus infections . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .

Cancer Research

This compound has shown potential in cancer research. For instance, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide, a derivative of aminopyrazole, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Catalysis

Pyrazole-based ligands, which “1-Cyclopropyl-1H-pyrazol-4-amine” could potentially be used to synthesize, have been studied for their catalytic properties . They have shown excellent catalytic activities for the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Biological Transformation Agent

Pyrazole-based ligands have been used as a biological transformation agent . They have a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .

Biological Active Agent

These ligands have also been used as a biological active agent . They can directly link to the protein or enzyme, forming prosthetic groups .

Antibiotic Agent

Pyrazole-based ligands have been used as an antibiotic agent . They have shown potential in the development of new antibiotics .

Safety and Hazards

作用機序

Target of Action

The primary target of 1-Cyclopropyl-1H-pyrazol-4-amine is the Discoidin Domain Receptors (DDRs) . DDRs are a unique class of receptor tyrosine kinases that bind to and are activated by collagens, which play a significant role in the development of fibrosis .

Mode of Action

1-Cyclopropyl-1H-pyrazol-4-amine acts as a potent inhibitor of DDRs . It binds to these receptors, inhibiting their activity. This inhibition disrupts the signaling pathways that lead to the development and progression of fibrosis .

Biochemical Pathways

The inhibition of DDRs affects the downstream signaling pathways involved in the development of fibrosis. Collagens, as signaling molecules, play a crucial role in the development and feedback loop of fibrosis . By inhibiting DDRs, 1-Cyclopropyl-1H-pyrazol-4-amine disrupts these pathways, thereby mitigating the progression of fibrosis .

Pharmacokinetics

These properties suggest that the compound may have good bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of 1-Cyclopropyl-1H-pyrazol-4-amine’s action primarily involve the inhibition of DDRs and the disruption of collagen-mediated signaling pathways. This leads to a reduction in the progression of fibrosis . In animal models, the compound has shown promising anti-fibrotic effects, outperforming standard treatments .

特性

IUPAC Name |

1-cyclopropylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-3-8-9(4-5)6-1-2-6/h3-4,6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSWFVSXBMWVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679569 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1H-pyrazol-4-amine | |

CAS RN |

1240567-18-3 | |

| Record name | 1-Cyclopropyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)

![2-(4-Chloro-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B597557.png)

![1-[1-(2-Hydroxypropyl)-1H-indol-3-yl]ethanone](/img/no-structure.png)